molecular formula C8H6FNO B2905882 3-Fluorophenoxyacetonitrile CAS No. 135290-20-9; 265651-18-1

3-Fluorophenoxyacetonitrile

Cat. No.: B2905882
CAS No.: 135290-20-9; 265651-18-1
M. Wt: 151.14
InChI Key: IPEUJNOWOPRARM-UHFFFAOYSA-N
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Description

3-Fluorophenoxyacetonitrile (CAS: 135290-20-9) is a fluorinated aromatic nitrile with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol. The compound features a fluorine atom at the 3-position of the phenoxy group and an acetonitrile moiety (–CH₂CN) attached to the oxygen (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing effects of both the fluorine and nitrile groups, making it valuable in pharmaceuticals, agrochemicals, and materials science intermediates .

Key Properties (inferred from analogs):

  • Boiling Point: Estimated to range between 200–250°C (based on substituted phenoxyacetonitrile analogs).
  • Density: ~1.2–1.3 g/mL (similar to fluorophenylacetonitriles) .
  • Reactivity: The nitrile group enables nucleophilic additions, while the fluorine enhances metabolic stability in bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEUJNOWOPRARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-Fluorophenoxyacetonitrile with key analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/°C Density (g/mL)
This compound 135290-20-9 C₈H₆FNO 151.14 –O–, 3-F, –CH₂CN ~200–250* ~1.2–1.3*
3-Fluorophenylacetonitrile C₈H₆FN 135.15 –CH₂CN, 3-F 113–114 (18 mmHg) 1.163
3-(Trifluoromethyl)phenylacetonitrile 2338-76-3 C₉H₆F₃N 185.15 –CH₂CN, 3-CF₃ >250 1.30
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile 886761-71-3 C₉H₅F₄NO 219.14 –CH₂CN, 3-F, 4-OCF₃
(3-Fluoro-5-methoxyphenyl)acetonitrile 914637-31-3 C₉H₈FNO 165.16 –CH₂CN, 3-F, 5-OCH₃

Notes:

  • 3-Fluorophenylacetonitrile lacks the oxygen bridge, reducing steric hindrance and altering electronic effects compared to the phenoxy variant .
  • 3-(Trifluoromethyl)phenylacetonitrile exhibits higher molecular weight and lipophilicity due to the –CF₃ group, enhancing membrane permeability in drug design .
Fluorine vs. Trifluoromethyl (–CF₃)
  • Electronic Effects : Fluorine is moderately electron-withdrawing (–I effect), while –CF₃ is strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This impacts reactivity in electrophilic substitutions (e.g., nitrations require harsher conditions for –CF₃ derivatives) .
  • Applications : –CF₃ derivatives are preferred in agrochemicals for enhanced stability, whereas fluorine is common in pharmaceuticals for balanced lipophilicity and bioavailability .
Phenoxy (–O–) vs. Direct Attachment (–CH₂–)
  • Steric Effects: The oxygen bridge in phenoxyacetonitrile introduces flexibility and reduces steric hindrance compared to rigid –CH₂– linkages, improving solubility in polar solvents .
  • Biological Activity: Phenoxy derivatives are prevalent in herbicides (e.g., mimicking plant hormone auxins), while –CH₂– analogs are used in kinase inhibitors .
Methoxy (–OCH₃) vs. Fluorine
  • –OCH₃ is electron-donating (+M effect), opposing fluorine’s –I effect. Methoxy-substituted acetonitriles exhibit lower acidity in the nitrile group, reducing reactivity in nucleophilic additions .

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